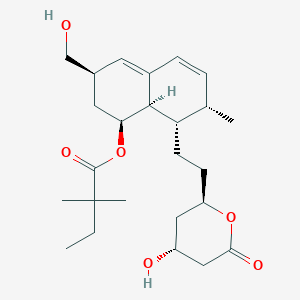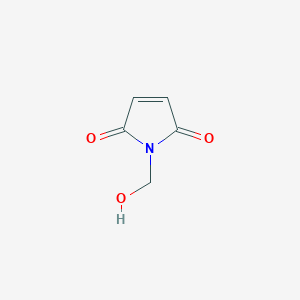
N-Méthylolmaléimide
Vue d'ensemble
Description
N-Methylolmaleimide is an organic compound with the molecular formula C₅H₅NO₂. It is a derivative of maleimide, where a hydroxymethyl group is attached to the nitrogen atom. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Applications De Recherche Scientifique
N-Methylolmaleimide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It serves as a cross-linking agent for proteins and other biomolecules, facilitating the study of protein-protein interactions.
Medicine: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
Industry: It is used in the production of adhesives, coatings, and resins due to its reactivity and stability.
Mécanisme D'action
Target of Action
N-Methylolmaleimide, also known as N-Hydroxymethylmaleimide, is an organic compound with the formula C5H5NO2 It’s structurally similar compound, n-ethylmaleimide, has been found to target galectin-10 , a protein involved in cell-cell adhesion and cell activation processes . It’s plausible that N-Methylolmaleimide may have similar targets due to its structural similarity.
Mode of Action
It’s known that n-substituted maleimides, a class of compounds to which n-methylolmaleimide belongs, can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that N-Methylolmaleimide might interact with its targets to influence the synthesis of these components, thereby affecting the structural integrity and function of cells.
Result of Action
Given its potential influence on the biosynthesis of chitin and β(1,3)glucan , it’s plausible that the compound could affect the structural integrity and function of cells, particularly those of fungi.
Analyse Biochimique
Biochemical Properties
N-Methylolmaleimide is a compound that can participate in various biochemical reactions
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-Methylolmaleimide in laboratory settings
Dosage Effects in Animal Models
The effects of N-Methylolmaleimide at different dosages in animal models have not been extensively studied
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylolmaleimide can be synthesized through the reaction of maleimide with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolve maleimide in a suitable solvent, such as water or an alcohol.
- Add formaldehyde solution to the reaction mixture.
- Introduce a base, such as sodium hydroxide, to catalyze the reaction.
- Allow the reaction to proceed at a controlled temperature, usually around 30°C, for several hours.
- Isolate the product by filtration and purification techniques .
Industrial Production Methods
In industrial settings, the production of N-Methylolmaleimide follows similar principles but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps to obtain the desired product. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylolmaleimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylmaleimide.
Reduction: Reduction reactions can convert it to N-methylsuccinimide.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with N-Methylolmaleimide under mild conditions.
Major Products Formed
Oxidation: N-methylmaleimide.
Reduction: N-methylsuccinimide.
Substitution: Various N-substituted maleimides depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methylmaleimide
- N-Methylsuccinimide
- N-Methylphthalimide
Uniqueness
N-Methylolmaleimide is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical reactions. This functional group allows for additional modifications and cross-linking capabilities, making it more useful in various applications compared to its analogs .
Propriétés
IUPAC Name |
1-(hydroxymethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-3-6-4(8)1-2-5(6)9/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDNFUVYQFFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280989 | |
| Record name | N-Methylolmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5063-96-7 | |
| Record name | N-Maleimidemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylolmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylolmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5063-96-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Maleimidemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7784FZY62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

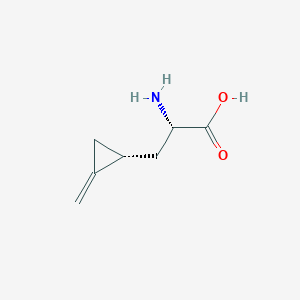
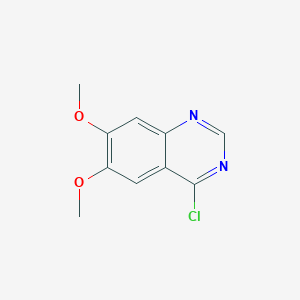
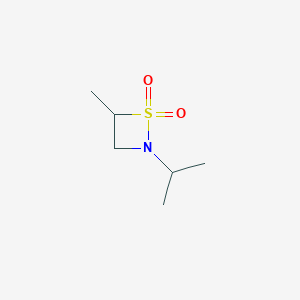
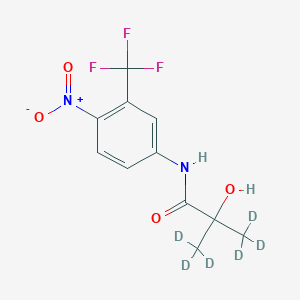
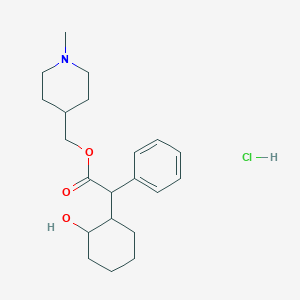
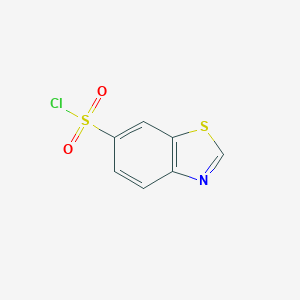

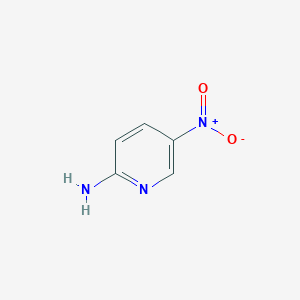
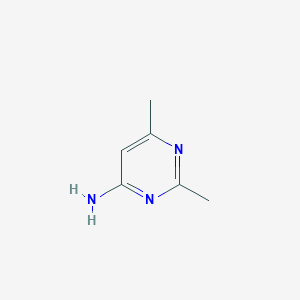
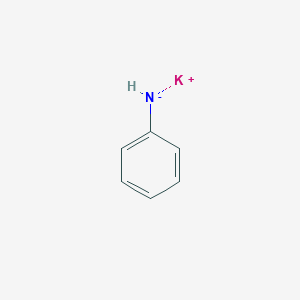
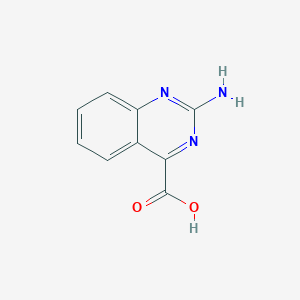
![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B18342.png)

